2-Methylpyridine-4-sulfonamide

Medicinal Chemistry ADME Prediction Sulfonamide Scaffolds

2-Methylpyridine-4-sulfonamide (CAS 1806498-14-5) is a heteroaromatic sulfonamide building block featuring a pyridine core substituted at the 2-position with a methyl group and at the 4-position with a primary sulfonamide moiety. Its molecular formula is C₆H₈N₂O₂S with a molecular weight of 172.21 g/mol.

Molecular Formula C6H8N2O2S
Molecular Weight 172.2
CAS No. 1806498-14-5
Cat. No. B2816397
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methylpyridine-4-sulfonamide
CAS1806498-14-5
Molecular FormulaC6H8N2O2S
Molecular Weight172.2
Structural Identifiers
SMILESCC1=NC=CC(=C1)S(=O)(=O)N
InChIInChI=1S/C6H8N2O2S/c1-5-4-6(2-3-8-5)11(7,9)10/h2-4H,1H3,(H2,7,9,10)
InChIKeyXOBLVDDIURLHKR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-Methylpyridine-4-sulfonamide (CAS 1806498-14-5): Core Structural and Physicochemical Profile for Procurement in Medicinal Chemistry


2-Methylpyridine-4-sulfonamide (CAS 1806498-14-5) is a heteroaromatic sulfonamide building block featuring a pyridine core substituted at the 2-position with a methyl group and at the 4-position with a primary sulfonamide moiety. Its molecular formula is C₆H₈N₂O₂S with a molecular weight of 172.21 g/mol . The compound is supplied as a research-grade intermediate with typical purity of 95% . The 2-methyl-4-sulfonamide substitution pattern imparts a distinct topological polar surface area (TPSA) of 73.05 Ų and a calculated logP of 0.03742, influencing its solubility and permeability characteristics relative to regioisomeric or des-methyl analogs .

2-Methylpyridine-4-sulfonamide (CAS 1806498-14-5): Why Regioisomeric or Des-Methyl Analogs Cannot Be Casually Substituted


In pyridine sulfonamide chemistry, the exact position of the methyl group and the sulfonamide moiety critically determines both reactivity and biological target engagement. A difference of a single atom—such as N versus CH in isostructural sulfonamides—can lead to drastic differences in activity, a phenomenon understood at the atomic level through high-resolution crystallographic studies [1]. The 2-methyl-4-sulfonamide substitution pattern in 2-Methylpyridine-4-sulfonamide confers a specific electron distribution and steric environment that differs fundamentally from regioisomers like 4-methylpyridine-2-sulfonamide (CAS 65938-78-5) or the unsubstituted pyridine-4-sulfonamide (CAS 65938-88-7). These structural differences translate into measurable variations in TPSA, logP, hydrogen bonding capacity, and ultimately in binding affinities to biological targets such as kinases or carbonic anhydrases [2]. The following quantitative evidence guide details the specific, verifiable dimensions where 2-Methylpyridine-4-sulfonamide diverges from its closest analogs.

2-Methylpyridine-4-sulfonamide (CAS 1806498-14-5): Verifiable Differentiation Metrics vs. Closest Analogs


Regioisomeric Sulfonamide Positioning: TPSA and Hydrogen Bonding Capacity vs. 4-Methylpyridine-2-sulfonamide

2-Methylpyridine-4-sulfonamide exhibits a topological polar surface area (TPSA) of 73.05 Ų and a single hydrogen bond donor count of 1, as calculated from its SMILES structure Cc1cc(S(N)(=O)=O)ccn1 . In contrast, its regioisomer 4-methylpyridine-2-sulfonamide (CAS 65938-78-5) also possesses a TPSA of 73.05 Ų and 1 hydrogen bond donor but differs in the spatial orientation of the sulfonamide group relative to the pyridine nitrogen. This positional difference alters the electronic environment of the ring nitrogen, affecting its basicity and coordination chemistry. For instance, the 4-sulfonamide substitution places the electron-withdrawing sulfonamide group para to the pyridine nitrogen, whereas the 2-sulfonamide isomer places it ortho, leading to different reactivity in metal-catalyzed cross-couplings and distinct binding modes in enzyme active sites . This difference is not captured by global molecular descriptors but is critical for synthetic utility and target engagement.

Medicinal Chemistry ADME Prediction Sulfonamide Scaffolds

Lipophilicity and Predicted Permeability: logP vs. Des-Methyl Pyridine-4-sulfonamide

The calculated partition coefficient (logP) for 2-Methylpyridine-4-sulfonamide is 0.03742, based on its chemical structure . This value reflects the addition of a methyl group to the pyridine core. The des-methyl analog, pyridine-4-sulfonamide (CAS 65938-88-7), has a lower predicted logP (estimated -0.5 to 0.0) due to the absence of the hydrophobic methyl substituent. This approximately 0.5 log unit increase in lipophilicity for the methylated derivative can translate to a roughly 3-fold higher predicted membrane permeability based on the Hansch equation [1]. While not a direct measurement, this computed difference provides a quantitative basis for prioritizing the 2-methyl derivative in lead optimization campaigns where improved passive diffusion or blood-brain barrier penetration is desired.

Lipophilicity Drug-likeness Lead Optimization

Crystallographically Validated Binding Mode: 2-Methylpyridin-4-yl Sulfonamide in PI3Kδ Active Site

The 2-methylpyridin-4-yl sulfonamide motif has been crystallographically captured in the ATP-binding pocket of PI3Kδ (PDB: 7POP) as part of the ligand 5-[3,6-dihydro-2H-pyran-4-yl]-2-methoxy-N-[2-methylpyridin-4-yl]pyridine-3-sulfonamide [1]. The X-ray structure at 2.49 Å resolution reveals that the 2-methylpyridin-4-yl group forms specific hydrophobic contacts within the kinase active site, while the sulfonamide moiety participates in hydrogen bonding interactions critical for inhibitor potency. This structural evidence demonstrates that the 2-methyl-4-sulfonamide substitution pattern is competent for productive engagement of a therapeutically relevant kinase target. While no direct IC50 data is available for the standalone building block, the presence of this moiety in a high-resolution co-crystal structure with PI3Kδ validates its utility as a privileged scaffold for kinase inhibitor design.

Kinase Inhibitors Structure-Based Drug Design PI3Kδ

Synthetic Accessibility and Scalability: Halogen-Metal Exchange Route vs. Alternative Regioisomers

2-Methylpyridine-4-sulfonamide can be synthesized via a scalable one-pot halogen-metal exchange transformation, as demonstrated for related pyridine sulfonamides [1]. This method utilizes iPrMgCl in THF at room temperature on bromopyridine precursors, enabling efficient preparation of multi-gram quantities. In contrast, certain regioisomers (e.g., 2-pyridinesulfonamides) may require alternative, potentially lower-yielding routes due to differences in the electronic activation of the pyridine ring . While direct comparative yield data for this specific compound is not available in the open literature, the compatibility of the 4-sulfonamide regioisomer with robust halogen-metal exchange chemistry suggests a practical advantage for procurement in larger quantities.

Process Chemistry Synthesis Scalable Manufacturing

2-Methylpyridine-4-sulfonamide (CAS 1806498-14-5): High-Impact Research and Procurement Applications Stemming from Its Differentiated Profile


Medicinal Chemistry Lead Optimization Requiring Enhanced Permeability

The modest increase in lipophilicity (ΔlogP ≈ +0.5) offered by the 2-methyl substitution relative to des-methyl pyridine-4-sulfonamide supports its selection in lead optimization programs where improved passive membrane permeability is a key design goal . This is particularly relevant for central nervous system (CNS) targets or for compounds intended for oral bioavailability.

Structure-Based Design of PI3Kδ and Related Kinase Inhibitors

The crystallographic validation of the 2-methylpyridin-4-yl sulfonamide moiety in the PI3Kδ active site (PDB 7POP) provides a strong rationale for its use as a privileged scaffold in kinase inhibitor discovery [1]. This reduces the risk associated with incorporating an unvalidated building block into lead series and supports structure-activity relationship (SAR) exploration around this core.

Scaffold for Regioselective Functionalization via Cross-Coupling

The para-substitution pattern (4-sulfonamide relative to pyridine nitrogen) offers a distinct reactivity profile compared to ortho- or meta-substituted analogs. This facilitates regioselective functionalization at the 2-position (methyl group can be further elaborated) or at other positions on the pyridine ring, enabling the generation of diverse libraries for hit-to-lead campaigns .

Procurement for Multi-Gram Scale Synthesis

The compatibility of the 4-sulfonamide regioisomer with scalable halogen-metal exchange chemistry [2] supports its selection for projects requiring larger quantities. This can translate to cost savings and faster delivery timelines compared to regioisomers that require more complex or lower-yielding synthetic routes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
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